molecular formula C18H27NO7S B13085071 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate CAS No. 256390-71-3

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

Cat. No.: B13085071
CAS No.: 256390-71-3
M. Wt: 401.5 g/mol
InChI Key: SIMHFLLTELFMJV-HNNXBMFYSA-N
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Description

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a chiral compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions. The compound also contains a methylsulfonyl group, which can act as a leaving group in various substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Ester: The carboxylic acid is esterified using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Introduction of the Methylsulfonyl Group: The hydroxyl group is converted to a methylsulfonyl group using methanesulfonyl chloride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. Flow microreactor systems are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The methylsulfonyl group can be displaced by nucleophiles such as amines or thiols.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed using acids like trifluoroacetic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine).

    Deprotection: Acids (e.g., trifluoroacetic acid).

Major Products

    Substitution: Formation of new amides or thioethers.

    Deprotection: Free amine.

Scientific Research Applications

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is used in various fields:

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    tert-Butoxycarbonyl Group: Protects the amino group during reactions, preventing unwanted side reactions.

    Methylsulfonyl Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl-protected amino acids: Used for similar purposes in peptide synthesis.

    Methylsulfonyl-protected compounds: Utilized in various substitution reactions.

Uniqueness

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is unique due to its combination of protecting and leaving groups, making it versatile in synthetic applications .

Properties

CAS No.

256390-71-3

Molecular Formula

C18H27NO7S

Molecular Weight

401.5 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentanoate

InChI

InChI=1S/C18H27NO7S/c1-18(2,3)26-17(21)19-15(11-8-12-25-27(4,22)23)16(20)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1

InChI Key

SIMHFLLTELFMJV-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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